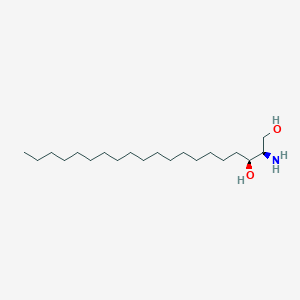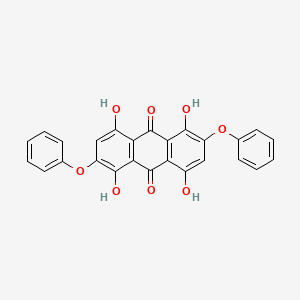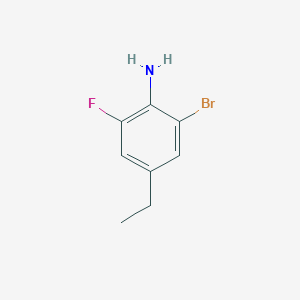
1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been used in various therapeutic applications for centuries. This particular compound is characterized by its three hydroxyl groups and a p-tolylamino group attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The p-tolylamino group is introduced through an amination reaction, where p-toluidine is reacted with the hydroxylated anthracene-9,10-dione under suitable conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and is used in studying reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a subject of research in fields such as cancer therapy, where it is investigated for its potential anticancer properties.
Medicine: Its therapeutic potential is explored in drug development, particularly for its role in targeting specific cellular proteins involved in disease progression.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and other essential cellular proteins. By binding to these targets, the compound can inhibit cancer cell proliferation, induce apoptosis, and interfere with cellular signaling pathways critical for cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dihydroxy-4,8-diaminoanthraquinone: This compound has similar hydroxyl and amino groups but differs in the position and number of these groups.
1,4,5,8-Tetrahydroxyanthraquinone: This compound has four hydroxyl groups but lacks the p-tolylamino group.
2-Methyl-1,5,8-trihydroxyanthraquinone: This compound has a methyl group instead of the p-tolylamino group.
Uniqueness
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both hydroxyl and p-tolylamino groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with cellular proteins, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
61548-23-0 |
|---|---|
Formule moléculaire |
C21H15NO5 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
1,5,8-trihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO5/c1-10-2-4-11(5-3-10)22-13-7-6-12-16(20(13)26)21(27)18-15(24)9-8-14(23)17(18)19(12)25/h2-9,22-24,26H,1H3 |
Clé InChI |
CWWZMNXYPYPHTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


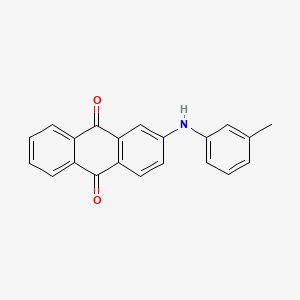
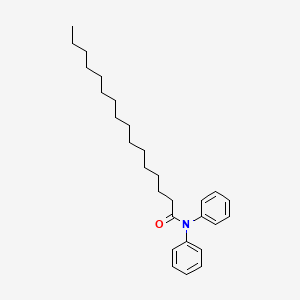
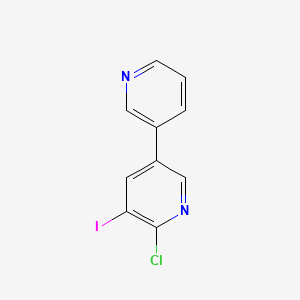
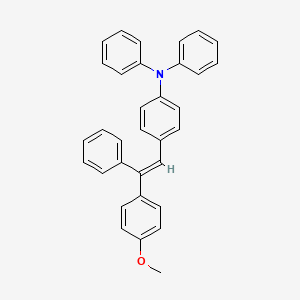
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)

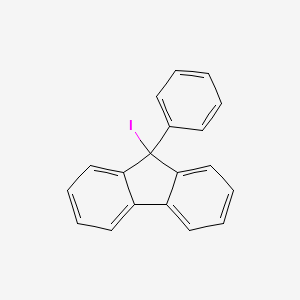
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
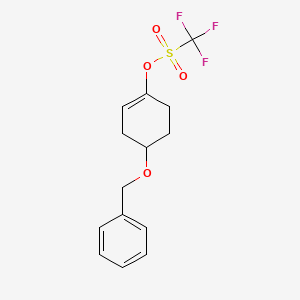
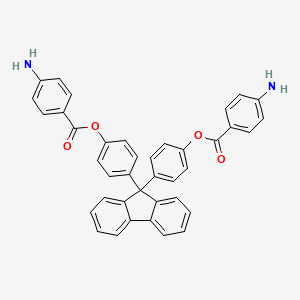
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
